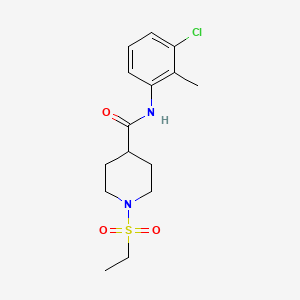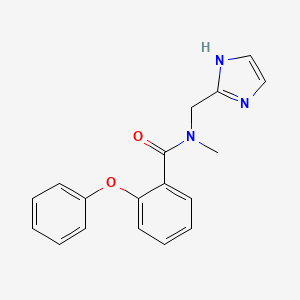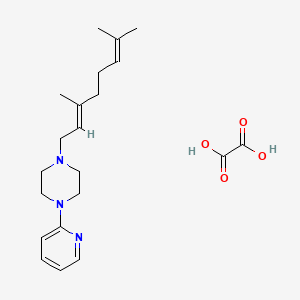
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic compound that belongs to the class of opioid receptor agonists. It has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders.
作用机制
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide selectively activates the delta opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the delta opioid receptor results in the inhibition of neurotransmitter release, which leads to the modulation of pain and reward pathways in the brain. This compound has been shown to have a high affinity for the delta opioid receptor and a low affinity for the mu and kappa opioid receptors, which reduces the risk of side effects associated with traditional opioid agonists.
Biochemical and Physiological Effects:
This compound has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for opioid addiction. This compound has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
实验室实验的优点和局限性
One of the main advantages of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide is its high selectivity for the delta opioid receptor, which reduces the risk of side effects associated with traditional opioid agonists. However, one of the limitations of this compound is its relatively low potency compared to other delta opioid receptor agonists. This can make it difficult to achieve therapeutic effects at lower doses, which may limit its potential clinical applications.
未来方向
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more potent and selective delta opioid receptor agonists that can achieve therapeutic effects at lower doses. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for more research on the long-term effects of this compound on the brain and the potential for addiction or abuse.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide involves a series of chemical reactions that start with the reaction of 3-chloro-2-methylphenylacetonitrile with ethyl magnesium bromide to form 3-chloro-2-methylphenylethylmagnesium bromide. This intermediate is then reacted with piperidine-4-carboxylic acid to form the desired product, this compound. The yield of the synthesis process is typically around 50-60% and requires several purification steps to obtain a pure compound.
科学研究应用
N-(3-chloro-2-methylphenyl)-1-(ethylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in pain management, addiction treatment, and other neurological disorders. It has been shown to selectively activate the delta opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. This compound has also been studied for its potential use in the treatment of depression, anxiety, and other mood disorders.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-ethylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c1-3-22(20,21)18-9-7-12(8-10-18)15(19)17-14-6-4-5-13(16)11(14)2/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOBNUUEGWOCDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-fluorobenzamide](/img/structure/B5325616.png)
![2-{3-[3-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}-5-fluoro-1H-benzimidazole](/img/structure/B5325617.png)
![methyl {2-methoxy-6-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5325619.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5325629.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B5325635.png)



![ethyl [4-(2-methylbenzyl)-1-piperazinyl]acetate](/img/structure/B5325690.png)
![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)
![1-benzyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5325704.png)
![5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5325717.png)
![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)